2,6,10,15,19-Pentamethyleicosane
Overview
Description
2,6,10,15,19-Pentamethyleicosane is a chemical compound with the molecular formula C25H52 . It has an average mass of 352.680 Da and a monoisotopic mass of 352.406891 Da .
Molecular Structure Analysis
The molecular structure of 2,6,10,15,19-Pentamethyleicosane consists of a chain of 25 carbon atoms, with five methyl groups attached at the 2nd, 6th, 10th, 15th, and 19th carbon atoms .Scientific Research Applications
Geological Marker for Environmental Analysis
A study by Waples, Haug, and Welte (1974) discovered that 2,6,10,15,19-Pentamethyleicosane, identified in highly saline Tertiary sediments, can serve as a biological marker indicating a lagoonal-type, saline environment. This compound was isolated using chromatography techniques and identified via mass spectrum, suggesting its potential as an environmental marker in geological studies (Waples, Haug, & Welte, 1974).
Indicator of Methanogenic Activity
Robson and Rowland (1986) found that certain isoprenoids, including 2,6,10,15,19-Pentamethyleicosane, in sediments and sedimentary rocks act as 'chemical fossils' of biological activity. Specifically, this compound was proposed as an indicator of methanogenic bacteria, marking its importance in tracing biological processes in geological formations (Robson & Rowland, 1986).
Archaeological and Biological Insights
Vink et al. (1998) identified novel acyclic isoprenoids structurally related to 2,6,10,15,19-Pentamethyleicosane in Cretaceous black shales. This discovery suggested alternative biosynthetic pathways and hinted at the presence of unknown archaea, providing insights into ancient biological processes and organisms (Vink et al., 1998).
Marker for Marine Methanogenic Archaea
Schouten et al. (1997) found 2,6,10,15,19-Pentamethylicosanes in marine methanogenic archaea, such as Methanolobus bombayensis and Methanosarcina mazei. This established these compounds as markers for methanogenic activity in marine environments, aiding in the study of marine microbiology and archaeology (Schouten et al., 1997).
Role in Sediment Biochemistry
Risatti et al. (1984) reported that Methanobacterium thermoautotrophicum and Methanosarcina barkeri contain 2,6,10,15,19-pentamethyleicosane. Its stereochemistry in marine sediments indicated it as a marker of methanogenic activity, offering insights into the biochemical processes in sediments (Risatti et al., 1984).
properties
IUPAC Name |
2,6,10,15,19-pentamethylicosane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H52/c1-21(2)13-10-17-23(5)15-8-9-16-24(6)19-12-20-25(7)18-11-14-22(3)4/h21-25H,8-20H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQMGJPFPHKMKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70994023 | |
Record name | 2,6,10,15,19-Pentamethylicosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70994023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,10,15,19-Pentamethyleicosane | |
CAS RN |
73303-36-3 | |
Record name | 2,6,10,15,19-Pentamethyleicosane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073303363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6,10,15,19-Pentamethylicosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70994023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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